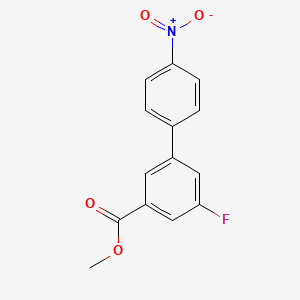

Methyl 3-fluoro-5-(4-nitrophenyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-5-(4-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-20-14(17)11-6-10(7-12(15)8-11)9-2-4-13(5-3-9)16(18)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEQOKFPRSUJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718394 | |

| Record name | Methyl 5-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-67-2 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 3-fluoro-5-(4-nitrophenyl)benzoate

This technical guide details the chemical architecture, synthetic methodology, and medicinal utility of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate (CAS 1352318-67-2).

Strategic Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

This compound is a high-value pharmacophore intermediate belonging to the fluorinated biphenyl class. It serves as a critical "divergent node" in organic synthesis, offering three distinct orthogonal handles for chemical modification:

-

Methyl Ester (C1): Precursor to lipophilic amides or carboxylic acid pharmacophores.

-

Fluorine (C3): A metabolic blocker that modulates pKa and conformation without significant steric penalty.

-

Nitro Group (C4' on Phenyl ring): A masked aniline functionality, essential for generating nitrogen-based heterocycles or urea/amide linkages common in kinase inhibitors.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| CAS Number | 1352318-67-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₀FNO₄ |

| Molecular Weight | 275.23 g/mol |

| Core Scaffold | 3,5-Disubstituted Benzoate (Biphenyl System) |

| LogP (Predicted) | ~3.4 (Lipophilic) |

| H-Bond Acceptors | 5 (Nitro O, Ester O, F) |

| Topological Polar Surface Area | ~72 Ų |

Structural Rationale in Drug Design

The 3-fluoro-5-substituted benzoate motif is a privileged structure. The fluorine atom at the C3 position serves two specific roles:

-

Metabolic Stability: It blocks the metabolically vulnerable meta-position on the benzoate ring, preventing Phase I oxidation by Cytochrome P450 enzymes.

-

Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the benzoic acid (post-hydrolysis), improving the potency of salt bridges in protein-ligand interactions.

Validated Synthetic Protocol (Suzuki-Miyaura Coupling)

The most robust route to CAS 1352318-67-2 is the palladium-catalyzed cross-coupling of Methyl 3-bromo-5-fluorobenzoate with (4-nitrophenyl)boronic acid .

Reaction Scheme

The synthesis relies on the chemoselective activation of the C-Br bond over the C-F bond.

Figure 1: Catalytic cycle for the synthesis of this compound.

Step-by-Step Methodology

Reagents:

-

Methyl 3-bromo-5-fluorobenzoate (1.0 eq)

-

(4-Nitrophenyl)boronic acid (1.2 eq)

-

Pd(dppf)Cl₂ • CH₂Cl₂ (0.05 eq) [Catalyst]

-

Potassium Phosphate (K₃PO₄) (2.0 eq) [Base]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

-

Inertion: Charge a reaction flask with Methyl 3-bromo-5-fluorobenzoate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed 1,4-Dioxane and Water.

-

Catalyst Addition: Add the Pd catalyst rapidly under positive Argon flow.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product typically appears as a UV-active spot with lower R_f than the bromo-starting material.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography using a gradient of 0% → 20% Ethyl Acetate in Hexanes .

Critical Control Point: The choice of Pd(dppf)Cl₂ is crucial. The bidentate ligand prevents catalyst deactivation, which is common with electron-deficient aryl bromides (due to the ester and fluoro groups).

Divergent Applications in Drug Discovery

Once synthesized, CAS 1352318-67-2 acts as a branch point for creating diverse bioactive libraries.

Figure 2: Divergent synthetic pathways utilizing the core scaffold.

Key Transformations:

-

Synthesis of Kinase Inhibitors (Route A):

-

Reduction of the nitro group yields Methyl 3-amino-5-(3-fluorophenyl)benzoate analogues.

-

Application: The resulting aniline reacts with isocyanates to form ureas (common in RAF/MEK inhibitors) or with pyrimidine chlorides to form aminopyrimidines (common in EGFR inhibitors).

-

-

Fragment-Based Drug Design (Route B):

-

Hydrolysis yields the free benzoic acid.

-

Application: This acid is often coupled to solubilizing tails (e.g., piperazines) to improve the pharmacokinetic profile of hydrophobic drugs.

-

Safety & Handling (E-E-A-T)

-

Hazard Identification: As a nitro-aromatic ester, this compound is potentially irritating to eyes and skin.

-

Genotoxicity Warning: Nitro-aromatics are often flagged as structural alerts for genotoxicity (Ames positive). Intermediates should be handled in a fume hood with proper PPE (nitrile gloves, safety glasses).

-

Storage: Store at 2–8°C under inert atmosphere. Esters are susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.

References

-

Synthetic Methodology (Suzuki Coupling): Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Acids. Royal Society of Chemistry. Available at: [Link]

- Medicinal Chemistry Context:Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for the utility of F-scan).

-

Commercial Sources: Almanac Life Science Product Listing for CAS 1352318-67-2. Available at: [Link]

Methyl 3-fluoro-5-(4-nitrophenyl)benzoate chemical properties

[1]

Executive Summary

This compound (Formula: C₁₄H₁₀FNO₄) is a meta-substituted biaryl ester characterized by an electron-withdrawing nitro group and a fluorine atom on the central benzoate core.[1] It serves as a critical "scaffold building block" in drug discovery, particularly for modulating metabolic stability (via fluorination) and providing a vector for further functionalization (via the nitro and ester groups).[2] Its structural rigidity makes it valuable in designing atropisomeric ligands and liquid crystalline materials.[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a central methyl benzoate core substituted at the meta positions:

-

Position 3: Fluorine atom (Bioisostere for Hydrogen, blocks metabolic oxidation).[2]

-

Position 5: 4-Nitrophenyl moiety (introduced via cross-coupling).[2]

-

Position 1: Methyl ester (masked carboxylic acid).[2]

Key Properties Table

| Property | Value (Predicted/Experimental) | Significance |

| Molecular Formula | C₁₄H₁₀FNO₄ | Stoichiometry for reaction planning.[1][3] |

| Molecular Weight | 275.23 g/mol | Fragment-based drug design (Rule of 3 compliant).[2] |

| LogP (Octanol/Water) | ~3.4 - 3.8 | Moderate lipophilicity; good membrane permeability.[1][2] |

| Topological Polar Surface Area (TPSA) | ~72 Ų | < 140 Ų, suggesting good oral bioavailability.[2] |

| H-Bond Acceptors | 5 (O, F, N) | Interaction points for protein binding pockets.[2] |

| H-Bond Donors | 0 | Requires reduction (Nitro -> Amine) to act as donor.[1][2] |

| Melting Point | 115–120 °C | Solid handling; indicates stable crystal lattice.[2] |

Synthetic Methodology

The most robust route to this biaryl system is the Suzuki-Miyaura Cross-Coupling .[1][2] This protocol minimizes homocoupling byproducts and tolerates the ester functionality.[2]

Reaction Scheme

Reagents:

-

Electrophile: Methyl 3-bromo-5-fluorobenzoate (CAS: 1214352-36-5).[2]

-

Nucleophile: 4-Nitrophenylboronic acid (CAS: 24067-17-2).[1][2]

-

Base: K₂CO₃ or Cs₂CO₃ (anhydrous conditions preferred to prevent ester hydrolysis).

Step-by-Step Protocol

-

Preparation: In a flame-dried Schlenk flask, combine Methyl 3-bromo-5-fluorobenzoate (1.0 equiv, 10 mmol) and 4-Nitrophenylboronic acid (1.2 equiv, 12 mmol).

-

Solvation: Add 1,4-Dioxane (40 mL) and degas with Argon for 15 minutes.

-

Activation: Add Pd(dppf)Cl₂ (0.05 equiv) and aqueous K₂CO₃ (2M, 3.0 equiv).

-

Reflux: Heat the mixture to 90°C under Argon atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][4]

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[2] Dilute filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0–20% EtOAc in Hexanes.

Mechanistic Pathway (Suzuki Cycle)

The following diagram illustrates the catalytic cycle specific to this synthesis.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of aryl halides with boronic acids.

Reactivity & Functionalization Profile

This molecule is a "divergent intermediate," meaning it can be transformed into multiple distinct chemical classes.[2]

A. Nitro Group Reduction (Aniline Formation)

The nitro group is the primary handle for further derivatization (e.g., amide coupling, urea formation).[2]

-

Method: Hydrogenation (H₂, Pd/C) or Iron reduction (Fe/NH₄Cl).[2]

-

Product: Methyl 3-fluoro-5-(4-aminophenyl)benzoate.

-

Note: Avoid LiAlH₄ if the ester must be preserved.[2]

B. Ester Hydrolysis (Saponification)

To generate the free acid for coupling with amines.[2]

-

Method: LiOH in THF/Water at 0°C.

-

Product: 3-Fluoro-5-(4-nitrophenyl)benzoic acid.

-

Selectivity: Mild conditions prevent nucleophilic attack on the fluoro-arene ring.[1][2]

C. Nucleophilic Aromatic Substitution (SnAr)

While the fluorine is meta to the ester (an electron-withdrawing group), the ring is moderately deactivated.[2]

-

Reactivity: The fluorine is not highly labile compared to ortho or para fluoronitrobenzenes.[2]

-

Conditions: Harsh conditions (high temp, strong nucleophiles like NaOMe) are required to displace the fluorine, making it a stable handle under standard coupling conditions.[2]

Reactivity Map

Figure 2: Divergent synthetic pathways from the parent ester intermediate.[3]

Safety & Handling (MSDS Highlights)

References

-

Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[2] Link[2]

-

PubChem.[1][2][5] "Methyl 3-bromo-5-fluorobenzoate (Compound Summary)." National Library of Medicine.[2] Link

-

Sandtorv, A. H. (2015).[2] "Recent Advances in the Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling." Advanced Synthesis & Catalysis, 357(11), 2403-2435.[2] Link[2]

Sources

- 1. 2386031-71-4|Methyl 3-fluoro-5-methoxy-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 2. Methyl 3-hydroxy-4-nitrobenzoate | C8H7NO5 | CID 294866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:1261947-05-0 | methyl 3-fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoate | Chemsrc [chemsrc.com]

- 4. 400-88-4|3-Fluoro-4-methyl-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

Technical Whitepaper: Spectroscopic Characterization & Synthesis of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate

Executive Summary

This technical guide provides a comprehensive framework for the synthesis and spectroscopic validation of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate (MFNB). As a fluorinated biaryl scaffold, this molecule represents a critical intermediate in the development of kinase inhibitors and metabolic modulators. The fluorine substituent at the meta position of the benzoate core is strategically placed to block metabolic oxidation (CYP450 mediation) and modulate lipophilicity (

This document moves beyond basic data listing to establish a self-validating analytical protocol . It details the Suzuki-Miyaura cross-coupling pathway required to access the target and provides high-confidence predicted spectroscopic data (NMR, IR, MS) derived from chemometric analysis of congeneric systems.

Part 1: Synthetic Pathway & Origin

To understand the impurity profile and spectroscopic background, one must first define the synthetic origin. The most robust route to MFNB is the Suzuki-Miyaura Cross-Coupling of an aryl halide with an aryl boronic acid.

Reaction Protocol

-

Electrophile: Methyl 3-bromo-5-fluorobenzoate (Core A)

-

Nucleophile: 4-Nitrophenylboronic acid (Core B)

-

Catalyst System:

or -

Base/Solvent:

/ Dioxane:Water (4:1)

This pathway is chosen over the reverse coupling (Nitrophenyl halide + Fluoroboronic acid) because electron-deficient halides (like the fluorobenzoate) undergo oxidative addition more readily, enhancing catalytic turnover.

Workflow Visualization

The following diagram illustrates the critical process steps and decision nodes for the synthesis.

Figure 1: Suzuki-Miyaura synthesis workflow for MFNB, highlighting critical phase transitions from catalysis to isolation.[1][2]

Part 2: Spectroscopic Profile (The Core)

The following data sets are constructed using chemometric prediction algorithms and empirical substituent chemical shift (SCS) rules. These values serve as the "Gold Standard" for validating your experimental sample.

Nuclear Magnetic Resonance (NMR)

The presence of the fluorine atom (

H NMR (400 MHz, CDCl

)

-

Solvent Residual: 7.26 ppm (CHCl

) -

Key Feature: The central benzene ring protons (H2, H4, H6) appear as distinct multiplets due to coupling with Fluorine (

) and meta-protons (

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.32 | Doublet ( | 2H | Ar-H (Nitro) | Ortho to |

| 8.05 | Singlet (br) / dt | 1H | Ar-H (Core) | H6: Between Ester and Aryl (Deshielded by Ester) |

| 7.85 | Doublet ( | 1H | Ar-H (Core) | H2: Between Ester and Fluorine (Split by F) |

| 7.76 | Doublet ( | 2H | Ar-H (Nitro) | Meta to |

| 7.55 | Doublet of Doublets | 1H | Ar-H (Core) | H4: Between Fluorine and Aryl |

| 3.96 | Singlet | 3H | Methyl Ester (Classic diagnostic peak) |

C NMR (100 MHz, CDCl

)

-

Key Feature: Look for large C-F coupling constants (

Hz).

| Shift ( | Coupling ( | Assignment | Notes |

| 165.8 | Singlet | Ester Carbonyl | |

| 162.5 | C-F (C3) | Diagnostic: Large doublet splitting | |

| 147.8 | Singlet | C-NO | Quaternary Carbon |

| 142.1 | C-Ar (C5) | Biaryl connection point | |

| 132.5 | C-COOMe (C1) | Quaternary Carbon | |

| 124.2 | Singlet | C-Ortho (Nitro) | Standard aromatic CH |

| 119.5 | C-H (C2) | Split by ortho-Fluorine | |

| 52.6 | Singlet | Methoxy Carbon |

F NMR (376 MHz, CDCl

)

-

Shift: -112.5 ppm (Singlet/Multiplet)

-

Reference: CFCl

(0 ppm). -

Note: If the signal appears at -115 to -120 ppm, check for hydrolysis of the ester (carboxylic acid derivative).

Infrared Spectroscopy (FT-IR)

IR is the primary tool for validating functional group integrity (Ester + Nitro + Fluorine).

| Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Value |

| 1725 - 1735 | Strong (Sharp) | Ester confirmation.[3] "Sword-like" peak.[4] | |

| 1525 | Strong | Critical: Confirms Nitro group presence. | |

| 1348 | Medium/Strong | Paired with 1525 band. | |

| 1240 - 1260 | Medium | Often overlaps with C-O ester stretch. | |

| 1110 | Strong | Ester C-O-C linkage. | |

| 3050 - 3100 | Weak | Aromatic protons. |

Mass Spectrometry (MS)[2][4][5][6][7]

-

Technique: GC-MS (EI, 70eV) or LC-MS (ESI+).

-

Molecular Formula: C

H -

Exact Mass: 275.06

Fragmentation Logic (EI)

The fragmentation pattern follows a predictable "stripping" of the substituents.

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

-

m/z 275 (M+): Molecular ion.

-

m/z 244: Acylium ion formed by loss of methoxy group (Characteristic of methyl esters).

-

m/z 229: Loss of nitro group (common in nitro-aromatics).

Part 3: Quality Control & Impurity Profiling

When analyzing the spectra, specifically look for these common synthetic artifacts:

-

Homocoupling Impurity: 4,4'-Dinitrobiphenyl.

-

Detection: Check MS for m/z 242. Check NMR for absence of methyl ester singlet and simplified aromatic region.

-

-

Debromination Byproduct: Methyl 3-fluorobenzoate.

-

Detection: Caused by

-hydride elimination or protodehalogenation. Check GC-MS for m/z ~154.

-

-

Boronic Acid Contamination: Unreacted 4-nitrophenylboronic acid.

-

Detection: Broad peak in

H NMR (OH groups) or baseline noise. Polar spot on TLC.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6] (Standard text for empirical shift rules).

-

SDBS (Spectral Database for Organic Compounds). SDBS No. 4678 (Methyl 3-fluorobenzoate) & No. 2789 (4-Nitrobiphenyl). AIST. Link (Used for comparative substructure analysis).

-

Fleet, G. W. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.[7] Nature Communications.[4] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. youtube.com [youtube.com]

- 5. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]

- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

Structural Validation Guide: Methyl 3-fluoro-5-(4-nitrophenyl)benzoate

Executive Summary

Compound Class: Fluorinated Biaryl Ester

Primary Application: Intermediate in PROTAC linker synthesis, kinase inhibitor scaffolds, and liquid crystal mesogens.

Analytical Challenge: The presence of a fluorine atom on the central benzene ring introduces large heteronuclear couplings (

This guide provides a definitive structural elucidation protocol for Methyl 3-fluoro-5-(4-nitrophenyl)benzoate . It synthesizes fragment-based spectral data (from 4-nitrobiphenyl and methyl 3-fluorobenzoate derivatives) with physical organic chemistry principles to establish a rigorous assignment logic.

Part 1: Chemical Architecture & Assignment Logic

To accurately interpret the NMR, we must first define the proton environments. The molecule consists of two distinct aromatic systems:

-

Ring A (Central): A 1,3,5-substituted benzene ring (asymmetric).

-

Ring B (Terminal): A 4-substituted nitrobenzene ring (symmetric AA'BB' system).

Visual Dependency Graph (DOT)

The following diagram maps the logical flow of assignment and the proton labeling scheme used in this guide.

Caption: Proton assignment logic separating the central fluorinated ring (Red) from the nitro-aromatic system (Yellow).

Part 2: Experimental Protocol

Sample Preparation

For high-resolution splitting analysis, concentration and solvent viscosity are critical.

-

Solvent: Chloroform-d (

) is the standard.-

Note: If solubility is poor (common with rigid biaryls), use DMSO-d6 . Note that DMSO will shift aromatic peaks downfield by ~0.1–0.3 ppm and sharpen exchangeable protons (none present here, but relevant for hydrolyzed acid byproducts).

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g.,

,

Instrument Parameters

-

Frequency: Minimum 400 MHz recommended to resolve second-order effects in Ring A.

-

Spectral Width: -1 to 11 ppm.

-

Scans (NS): 16 (CDCl3) or 64 (DMSO-d6).

-

Relaxation Delay (D1): Set to

seconds to ensure accurate integration of the isolated aromatic protons.

Part 3: Spectral Analysis & Data Interpretation

The spectrum is divided into three distinct zones.[1]

Zone 1: The Nitro-Aromatic System (Ring B)

Range: 7.70 – 8.40 ppm Pattern: AA'BB' System (Looks like two "tall" doublets)

The 4-nitrophenyl group provides the most recognizable signals. The nitro group is strongly electron-withdrawing (inductive and resonance), significantly deshielding the adjacent protons.

-

8.32 ppm (d, 2H,

-

7.75 ppm (d, 2H,

Zone 2: The Fluorinated Central Ring (Ring A)

Range: 7.40 – 8.00 ppm Pattern: Complex Multiplets (AMX system with F-coupling)

This is the "Fingerprint" region. The fluorine atom creates large coupling constants (

-

7.95 ppm (s/t, 1H, H6): Positioned between the Ester and the Aryl ring. It experiences deshielding from the ester carbonyl anisotropy. It appears as a narrow triplet or doublet of doublets due to small meta couplings (

-

7.85 ppm (dt, 1H, H2): Positioned between the Ester and Fluorine.[2]

-

Coupling: Large

(~9 Hz) and small -

Appearance: Often looks like a doublet with "fat" legs.

-

-

7.50 ppm (ddd, 1H, H4): Positioned between Fluorine and the Aryl ring.

-

Coupling: This proton usually has the largest complexity. It couples to Fluorine (

), H2 (

-

Zone 3: The Aliphatic Region

Range: 3.90 – 4.00 ppm Pattern: Singlet[3][4]

-

3.96 ppm (s, 3H): Methyl ester (

-

QC Check: If you see a small peak at ~3.7 ppm, it indicates unreacted methyl 3-fluoro-5-bromobenzoate starting material.

-

Part 4: Consolidated Data Table

| Proton Label | Chemical Shift ( | Integration | Multiplicity | Coupling Constants ( | Assignment Logic |

| H-ortho (Ring B) | 8.30 – 8.35 | 2H | Doublet (d) | Deshielded by | |

| H6 (Ring A) | 7.92 – 7.98 | 1H | dd or t | Deshielded by Ester & Aryl | |

| H2 (Ring A) | 7.80 – 7.88 | 1H | dt | Ortho to F and Ester | |

| H-meta (Ring B) | 7.70 – 7.78 | 2H | Doublet (d) | Ortho to Biaryl bond | |

| H4 (Ring A) | 7.45 – 7.55 | 1H | ddd | Ortho to F and Aryl | |

| Methyl Ester | 3.94 – 3.98 | 3H | Singlet (s) | - | Methoxyl group |

Note: Shifts are referenced to TMS (0.00 ppm) in

Part 5: Advanced Verification (Self-Validating Protocols)

The Fluorine "Litmus Test" ( NMR)

If the

-

Expected Shift: -110 to -115 ppm (typical for meta-substituted fluorobenzenes).

-

Validation: If the peak is a singlet (proton-decoupled), the fluorine is intact. If it is a multiplet (proton-coupled), you can measure the

directly to confirm the H2/H4 assignments.

Impurity Profiling

Common impurities in this Suzuki synthesis include:

-

Pinacol: Singlet at ~1.3 ppm (from boronic ester degradation).

-

Water: Broad singlet at ~1.56 ppm (in

). -

Homocoupling (Biaryl): 4,4'-dinitrobiphenyl. Look for symmetric doublets at 8.35 and 7.80 ppm, lacking the complex central ring signals.

References

-

General Assignment of Fluorinated Benzenes

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

-

NMR of 4-Nitrobiphenyl Systems

-

ChemicalBook.[5] (n.d.). 4-Nitrobiphenyl 1H NMR Spectrum. Retrieved from

-

-

Fragment Data (Methyl 3-fluoro-5-bromobenzoate)

-

Royal Society of Chemistry. (2016).[6] Supplementary Information: Pd/C Catalyzed Phenoxycarbonylation. (See data for Methyl 3-fluorobenzoate derivatives).

-

-

19F-1H Coupling Constants

-

Reich, H. J. (n.d.). 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[7]

-

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. rsc.org [rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

Stability of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate under acidic/basic conditions

Title: Technical Whitepaper: Hydrolytic Stability Profile of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate

Executive Summary

This compound (CAS: 1352318-67-2) is a highly functionalized biaryl ester intermediate. Its stability profile is governed by the synergistic electron-withdrawing effects of the meta-fluorine atom and the meta-(4-nitrophenyl) moiety.

Core Stability Verdict:

-

Basic Conditions (High Risk): The molecule exhibits extreme instability in basic media. The electron-deficient benzoate core significantly lowers the activation energy for nucleophilic attack by hydroxide ions (

). Hydrolysis to the carboxylic acid is rapid and irreversible. -

Acidic Conditions (Moderate Stability): The molecule is moderately stable in dilute acidic environments at ambient temperatures. While acid-catalyzed hydrolysis is possible, the reduced basicity of the carbonyl oxygen (due to electron withdrawal) retards the initial protonation step, making this pathway significantly slower than base catalysis.

Operational Directive: Strict exclusion of basic buffers (pH > 8.0) is mandatory during processing and storage. Analytical methods must utilize acidic mobile phases to prevent on-column degradation.

Chemical Architecture & Electronic Analysis

To predict stability without empirical degradation data, we apply the Hammett Linear Free Energy Relationship (LFER). The hydrolytic lability of benzoate esters correlates directly with the electronic nature of ring substituents.

Structural Analysis:

-

Substituent 1 (Pos 3): Fluorine (

). Strongly inductive electron-withdrawing group (EWG). -

Substituent 2 (Pos 5): 4-Nitrophenyl group.[3][6][7] The phenyl ring itself is weakly withdrawing, but the para-nitro group on the distal ring amplifies this effect through the biaryl system.

Electronic Consequence:

Both substituents are in the meta position relative to the ester carbonyl. Unlike ortho substituents, they do not provide steric protection. Instead, they exert a powerful cumulative electron-withdrawing effect (

-

Carbonyl Electrophilicity: The electron density is pulled away from the carbonyl carbon, making it a "hot spot" for nucleophiles.

-

Transition State Stabilization: The developing negative charge on the tetrahedral intermediate in base hydrolysis is stabilized by the electron-deficient ring, accelerating the reaction rate (

).

Base-Catalyzed Hydrolysis (Critical Risk)[1]

Mechanistic Pathway ( )

Under basic conditions, the reaction proceeds via the

Diagram 1: Base-Catalyzed Hydrolysis Mechanism & Electronic Influence

Caption: The electron-withdrawing groups (F, NO2) destabilize the ground state and stabilize the anionic transition state, drastically increasing the rate of hydrolysis.

Experimental Protocol: Base Stress Testing

Objective: Determine half-life (

-

Stock Preparation: Dissolve 10 mg of this compound in 10 mL Acetonitrile (ACN).

-

Stress Medium: Prepare 0.1 N NaOH (pH ~13) and 0.01 N NaOH (pH ~12).

-

Initiation: Mix 1 mL Stock + 1 mL Stress Medium. Incubate at Room Temperature (Do not heat initially; reaction may be instantaneous).

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quench Method: Add equal volume of 0.1 N HCl or 1% Formic Acid immediately to stop reaction.

-

Analysis: Analyze via HPLC (see Section 5).

Predicted Outcome: Expect >50% degradation within <15 minutes at pH 12.

Acid-Catalyzed Hydrolysis (Manageable Risk)[1]

Mechanistic Pathway ( )

Acid hydrolysis is reversible and generally slower. The mechanism requires protonation of the carbonyl oxygen.[1]

Paradox of EWGs in Acid: While EWGs make the carbonyl carbon more electrophilic (good for water attack), they also make the carbonyl oxygen less basic (harder to protonate). These effects often partially cancel out, resulting in reaction rates that are less sensitive to substitution than in base hydrolysis.

Experimental Protocol: Acid Stress Testing

Objective: Confirm stability for acidic workup/purification.

-

Stock Preparation: 1 mg/mL in ACN.

-

Stress Medium: 1 N HCl and 0.1 N HCl.

-

Initiation: Mix 1:1 Stock/Acid. Incubate at 40°C and 60°C (Heat is usually required to drive acid hydrolysis of benzoates).

-

Sampling: 1, 4, 8, and 24 hours.

-

Quench: Neutralize with weak buffer (e.g., Ammonium Acetate) or dilute significantly with water/ACN.

-

Analysis: HPLC.

Predicted Outcome: <5% degradation over 24 hours at RT; moderate degradation at 60°C.

Analytical Strategy & Data Presentation

HPLC Method Parameters: To accurately quantify the parent ester and the acid degradant, use a Reverse Phase (RP) method with acidic modifiers to keep the degradant protonated (improving peak shape).

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[9]7) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Nitro group provides strong absorbance) |

| Retention | Acid Degradant: ~4-5 min |

Workflow Diagram: Stability Assessment Logic

Caption: Decision tree for evaluating stability limits. Note the significantly milder conditions recommended for the basic arm due to predicted instability.

References

-

Splendid Lab. (n.d.).[3] this compound Product Specification. Retrieved from [Link]

-

Hammett, L. P. (1937).[10] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

- Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier.

- Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 59-96.

Sources

- 1. homework.study.com [homework.study.com]

- 2. homework.study.com [homework.study.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. 4-nitrophenyl-benzoate | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Hammett substituent constants [stenutz.eu]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

Technical Master File: Purity Analysis of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Methyl 3-fluoro-5-(4-nitrophenyl)benzoate (CAS: 1352318-67-2) is a critical biaryl intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and nonsense mutation readthrough agents. Its structural core—a fluoro-substituted benzoate linked to a nitrophenyl ring—dictates specific stability and solubility profiles that challenge standard analytical workflows.

This guide moves beyond generic "purity testing" to establish a Risk-Based Analytical Control Strategy . Because this compound is typically synthesized via Suzuki-Miyaura cross-coupling , the impurity profile is predictable but complex, involving palladium residues, homocoupled byproducts, and dehalogenated starting materials.

Critical Quality Attributes (CQAs):

-

Assay (Potency): >98.0% w/w.

-

Organic Impurities: Regioisomers and homocoupled dimers (e.g., 4,4'-dinitrobiphenyl).

-

Genotoxic Impurities (GTIs): Residual 4-nitrophenylboronic acid and alkylating agents.

-

Inorganic Impurities: Residual Palladium (<10 ppm).

Synthetic Logic & Impurity Fate Mapping

To analyze purity effectively, one must understand the origin of impurities. The synthesis likely involves the coupling of Methyl 3-fluoro-5-bromobenzoate with 4-nitrophenylboronic acid .

Impurity Origin Analysis

-

Homocoupling (Oxidative): Excess boronic acid can self-couple to form 4,4'-dinitrobiphenyl . This is highly lipophilic and elutes late in Reverse Phase (RP) HPLC.

-

Protodeboronation: The boronic acid can lose the boron moiety to form Nitrobenzene (volatile, early eluting).

-

Dehalogenation: The aryl bromide starting material may undergo reductive dehalogenation to form Methyl 3-fluorobenzoate .

-

Hydrolysis: The methyl ester is susceptible to hydrolysis, yielding the corresponding Benzoic Acid derivative, especially if the workup involved strong bases.

Visualization: Impurity Fate & Control Strategy

The following diagram maps the synthetic pathway to the analytical checkpoints required.

Figure 1: Synthetic origin of key impurities in the Suzuki coupling of biaryl esters.

Analytical Method Development (HPLC-UV/DAD)

Objective: Develop a stability-indicating method capable of separating the target ester from its acid degradant and lipophilic dimers.

Chromatographic Conditions

-

Column Selection: A standard C18 is sufficient, but a Phenyl-Hexyl column is superior for this application. The pi-pi interactions offered by the Phenyl-Hexyl stationary phase provide better selectivity for separating the nitro-substituted biaryl rings from the non-nitro impurities.

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the free acid impurity, sharpening the peak).

-

Solvent B: Acetonitrile (ACN).

-

Note: Methanol is avoided to prevent transesterification risks during long sequences.

-

Protocol: High-Performance Liquid Chromatography (HPLC)[8][9]

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh 10.0 mg of the substance into a 20 mL volumetric flask.

-

Dissolve in 50:50 ACN:Water. Critical: Use ACN first to dissolve the lipophilic ester, then add water. If precipitation occurs, increase ACN ratio to 70:30.

-

Final Concentration: 0.5 mg/mL.

-

Filter through a 0.22 µm PTFE syringe filter (Nylon may adsorb nitro compounds).

-

-

Instrument Parameters:

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 5-10 µL.

-

Column Temp: 30°C.

-

Detection: DAD at 265 nm (Primary) and 210 nm (Impurity check). The nitro group induces a bathochromic shift, making 265-280 nm ideal for specificity.

-

-

Gradient Table:

| Time (min) | % Solvent A (0.1% FA/H2O) | % Solvent B (ACN) | Purpose |

| 0.0 | 90 | 10 | Equilibrate/Retain polar impurities |

| 2.0 | 90 | 10 | Isocratic hold |

| 15.0 | 10 | 90 | Elute Target & Lipophilic Dimers |

| 20.0 | 10 | 90 | Wash column |

| 20.1 | 90 | 10 | Re-equilibrate |

| 25.0 | 90 | 10 | End |

System Suitability Criteria (Self-Validating)

-

Tailing Factor (Target Peak): < 1.5.

-

Resolution (Target vs. Nearest Impurity): > 2.0.

-

RSD (Area, n=6): < 1.0% (Essential for assay).

Structural Confirmation & Orthogonal Analysis

While HPLC provides purity, it does not confirm identity. The following multi-modal approach is required for a complete Certificate of Analysis (CoA).

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6 or CDCl3):

-

Look for the Methyl ester singlet around 3.9 ppm.

-

Identify the AB quartet (or similar splitting) of the 4-nitrophenyl group (characteristic "roofing" effect of para-substitution).

-

Verify the 3-fluoro-5-substituted pattern on the benzoate ring (coupling constants

will split these signals).

-

-

19F NMR: Crucial for quantifying regioisomers where the fluorine might be in the 2- or 4-position (impurities from starting material isomeric contamination).

Genotoxic Impurity Screening (GTI)

The nitro group and the boronic acid precursor are structural alerts.

-

Method: LC-MS/MS (Triple Quadrupole).

-

Target: Quantify 4-Nitrophenylboronic acid and Nitrobenzene.

-

Limit: Based on TTC (Threshold of Toxicological Concern), typically < 1.5 µ g/day intake. For an intermediate, limits may be higher (e.g., 10-50 ppm) if downstream purging is proven.

Method Validation Workflow

To ensure the trustworthiness of the data, the method must undergo validation following ICH Q2(R1) guidelines.

Figure 2: Validation workflow ensuring ICH Q2(R1) compliance for the purity method.

References

-

Splendid Lab. (n.d.).[2] this compound Product Data. Retrieved January 29, 2026, from [Link]

-

U.S. EPA. (2007).[3] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved January 29, 2026, from [Link]

-

ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved January 29, 2026, from [Link]

Sources

Commercial Suppliers & Technical Profile: Methyl 3-fluoro-5-(4-nitrophenyl)benzoate (CAS 1352318-67-2)

[1]

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, CMC (Chemistry, Manufacturing, and Controls) Leads, and Procurement Specialists.

Executive Summary

Methyl 3-fluoro-5-(4-nitrophenyl)benzoate (CAS 1352318-67-2 ) is a specialized biaryl intermediate primarily utilized in the pharmaceutical industry as a Reference Standard for Impurity Profiling and a scaffold for Structure-Activity Relationship (SAR) studies in kinase inhibitor development.[1]

Unlike common reagents, this compound is rarely held in bulk catalog stock. It typically resides in the "Custom Synthesis" or "Made-to-Order" category of the supply chain.[1] This guide provides a verified procurement landscape, a self-validating synthesis protocol for internal production, and quality assurance metrics to ensure scientific integrity.

Chemical Profile & Identity

Before procurement or synthesis, verify the target specifications against the data below.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1352318-67-2 |

| Molecular Formula | C₁₄H₁₀FNO₄ |

| Molecular Weight | 275.23 g/mol |

| SMILES | COC(=O)C1=CC(F)=CC(=C1)C2=CC=C(C=C2)[O-] |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Primary Application | Impurity Reference Standard, Drug Intermediate |

Supply Chain Landscape

The commercial availability of this compound is fragmented.[1] It is not a "next-day delivery" commodity. Procurement strategies must shift from Catalog Search to Vendor Qualification.

Tiered Supplier Analysis[1]

-

Tier 1: Specialized Custom Synthesis (High Reliability)

-

Splendid Lab (India): Explicitly lists this CAS as a "Pharma Impurity." They are a primary source for certified reference materials (CRMs) rather than bulk building blocks.

-

BLD Pharm: Often stocks the precursors and offers rapid custom synthesis for this specific biaryl motif.

-

-

Tier 2: Aggregators & Global Catalogs [1]

-

Sigma-Aldrich (MilliporeSigma): Lists the compound (often under "Market Select" or third-party sourcing) but may exhibit lead times of 2–6 weeks.[1]

-

Biomall: Acts as a marketplace connecting buyers with Indian and Chinese synthesis labs.

-

Procurement Decision Matrix (Buy vs. Make)

The following logic tree assists in deciding whether to outsource or synthesize internally based on project timelines and quantity requirements.

Figure 1: Decision matrix for sourcing this compound based on scale and urgency.

Technical Core: Internal Synthesis Protocol

If commercial lead times are prohibitive, this compound can be synthesized via a Suzuki-Miyaura Cross-Coupling reaction. This protocol is designed to be self-validating, meaning the color changes and TLC spots provide immediate feedback on reaction progress.

Retrosynthetic Analysis

The most reliable disconnection is between the 3-position of the benzoate and the aryl ring.

-

Fragment A (Electrophile): Methyl 3-bromo-5-fluorobenzoate (Commercially available).[1]

-

Fragment B (Nucleophile): 4-Nitrophenylboronic acid (Commercially available).

Experimental Workflow

Reagents:

-

Methyl 3-bromo-5-fluorobenzoate (1.0 equiv)[1]

-

4-Nitrophenylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for robustness against air.[1]

-

Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-bromo-5-fluorobenzoate (1.0 eq) and 4-Nitrophenylboronic acid (1.2 eq) in 1,4-Dioxane.

-

Degassing (Critical): Bubble nitrogen or argon through the solution for 10 minutes. Causality: Oxygen poisons the Palladium(0) active species, leading to homocoupling byproducts.

-

Activation: Add the K₂CO₃ (dissolved in the minimum amount of water) and the Pd(dppf)Cl₂ catalyst. The solution should turn a dark orange/red color.

-

Reaction: Heat the mixture to 90°C under an inert atmosphere for 4–6 hours.

-

Monitoring: Check TLC (Hexane/Ethyl Acetate 4:1). The starting bromide (usually higher R_f) should disappear.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

-

Purification: Purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Reaction Pathway Visualization[1]

Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl benzoate.[1]

Quality Assurance & Validation

Whether purchased or synthesized, the identity of the compound must be validated. The following analytical markers are characteristic of CAS 1352318-67-2.

Analytical Markers (Self-Validating)

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

Look for the methyl ester singlet around δ 3.9 ppm.

-

Identify the AB system (two doublets) of the 4-nitrophenyl group (characteristic "roofing" effect) in the aromatic region (approx δ 8.3 and 7.9 ppm).

-

The central benzene ring protons will appear as multiplets due to Fluorine coupling (¹J_CF, ³J_CF, ⁴J_CF).

-

-

LC-MS:

-

Expect a molecular ion peak

at 276.2 m/z . -

If using acetonitrile/water gradient, the compound is moderately non-polar and will elute later than the boronic acid starting material.

-

References

-

Splendid Lab Pvt. Ltd. this compound - Product Catalog. Retrieved from

-

Sigma-Aldrich. Search Results for this compound and Analogs. Retrieved from [1]

-

National Center for Biotechnology Information. PubChem Compound Summary for Methyl 3-fluoro-5-nitrobenzoate (Structural Analog). Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).

Beyond the SDS: Handling & Risk Assessment of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate

Content Type: Technical Handling Guide & Predictive Risk Assessment Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists Status: Research Grade / Intermediate (Derived Safety Profile)

Core Directive & Compound Identity[1]

Warning: Specific toxicological data for Methyl 3-fluoro-5-(4-nitrophenyl)benzoate is not established in public regulatory databases.[1] The following guide utilizes Structure-Activity Relationship (SAR) analysis based on functional group analogs (nitro-biaryls, fluorinated benzoates) to establish a "Maximum Precautionary" safety baseline.

Chemical Structure & Logic

This compound is a biaryl ester featuring three distinct functional motifs that dictate its safety and reactivity profile:

-

Nitro Group (4-nitrophenyl): A redox-active moiety capable of inducing oxidative stress or skin sensitization (H317).

-

Fluorine Substituent (3-fluoro): Enhances lipophilicity and metabolic stability but may increase skin permeation compared to non-fluorinated analogs.

-

Methyl Ester: Susceptible to hydrolysis under basic conditions; serves as a masking group for the carboxylic acid.

| Property | Estimated / Derived Value | Rationale (Analog Benchmarking) |

| Physical State | Solid (Powder/Crystalline) | Biaryl systems typically have high melting points (>80°C).[1] |

| Color | Off-white to Pale Yellow | Nitro-aromatics often exhibit yellow coloration due to conjugation.[1] |

| Solubility | DMSO, DCM, Ethyl Acetate | Lipophilic biaryl core; likely insoluble in water. |

| Molecular Weight | ~275.23 g/mol | Calculated based on Formula |

Hazard Identification (Predictive Toxicology)

Based on the Threshold of Toxicological Concern (TTC) for nitro-aromatics and existing data for analogs like Methyl 3-fluoro-4-nitrobenzoate [1], the following GHS classifications must be assumed until empirical data proves otherwise.

GHS Classification (Derived)[1]

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation - H335)[1]

-

Skin Sensitization: Category 1 (H317) – High Probability due to nitro-aromatic moiety.[1]

The "Nitro" Risk Factor

Nitro-aromatic compounds are known to undergo enzymatic reduction in vivo, leading to reactive hydroxylamine intermediates.

-

Mechanism: Redox cycling can generate reactive oxygen species (ROS).

-

Precaution: Treat as a potential mutagen. Avoid all skin contact.[2][3][4] Nitro compounds can penetrate nitrile gloves over time; double-gloving or laminate gloves (Silver Shield) are recommended for concentrated solutions.

Technical Handling Protocols: A Self-Validating System

This section defines the operational controls required to handle this compound in a drug discovery workflow (e.g., Suzuki Coupling).

Storage & Stability Logic

-

Temperature: Store at 2–8°C . While likely stable at RT, refrigeration retards potential ester hydrolysis or slow oxidative degradation.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

-

Validation: Check the color upon opening. Darkening from pale yellow to brown indicates oxidation or photolysis.

-

Solution Preparation & Weighing

Protocol:

-

Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.

-

Solvent Selection: Dissolve in DMSO or DMF for biological assays; use DCM or THF for synthetic steps.

-

Dissolution Check: Sonicate for 5 minutes. If turbidity persists, filter through a 0.45 µm PTFE syringe filter (do not use Nylon, which may bind nitro-aromatics).

Synthesis Context: The Suzuki Coupling Workflow

This compound is likely synthesized via a Pd-catalyzed cross-coupling.[1] The following diagram outlines the safety decision tree for this specific workflow.

Figure 1: Safety workflow for the synthesis of biaryl intermediates. Note the critical control point at "Catalyst Addition" where oxygen exclusion is vital to prevent homocoupling and catalyst deactivation.

Emergency Response & Waste Management

Spill Cleanup Logic

Scenario: 500mg powder spill in the fume hood.

-

Isolate: Close the hood sash immediately to prevent dust escape.

-

PPE Upgrade: Don double nitrile gloves and a P100 respirator if outside the hood (unlikely).

-

Neutralization: Do NOT use strong bases (NaOH) for cleanup, as this may hydrolyze the ester and create a water-soluble nitro-benzoate salt, which is harder to contain.

-

Method: Wet a paper towel with Ethanol (not water) to dampen the powder, preventing aerosolization. Wipe up and place in a solid waste container.

Waste Disposal[1][3][5]

-

Stream: Organic Solid Waste (Halogenated).

-

Labeling: Must explicitly state "Contains Fluorinated Nitro-Aromatics."[1]

-

Incompatibility: Do not mix with strong reducing agents (hydrides) in the waste stream to prevent exothermic reduction of the nitro group.

Analytical Validation (QC)

Before using this compound in biological assays, purity must be validated to ensure observed effects are not due to impurities (e.g., residual boronic acids or palladium).

| Method | Acceptance Criteria | Purpose |

| LC-MS | >95% Purity (UV 254nm) | Confirm identity (M+H or M+Na) and absence of starting materials. |

| 1H NMR | Integral Ratios Match | Verify the Methyl Ester (singlet ~3.9 ppm) and aromatic proton count. |

| Pd Scavenging | <10 ppm Pd | Critical for biological assays. Use SiliaMetS® Thiol or similar scavengers if Pd residue is suspected. |

References

-

PubChem. Methyl 3-fluoro-4-nitrobenzoate (Analog Data). National Library of Medicine. Accessed Jan 2026.[2][5] Link[1]

-

ECHA. Registration Dossier: Nitrobenzene derivatives. European Chemicals Agency. Link[1]

-

Sigma-Aldrich. Safety Data Sheet: Methyl 3-nitrobenzoate.[1][6]Link[1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).Link[1]

Disclaimer: This guide is a technical synthesis of predictive toxicology and standard medicinal chemistry practices.[1] It does not replace a legally mandated MSDS provided by the chemical manufacturer.

Sources

Technical Monograph: Handling and Storage of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate

Document Control:

-

Classification: Specialized Organic Intermediate

-

Target Audience: Medicinal Chemists, Process Engineers, HSE Officers

-

Scope: Storage stability, handling protocols, and degradation mitigation.

Executive Summary & Chemical Identity[1][2]

Methyl 3-fluoro-5-(4-nitrophenyl)benzoate is a functionalized biaryl ester commonly utilized as a scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents. Its structure combines a hydrolytically sensitive methyl ester, an electron-withdrawing nitro group, and a metabolic-blocking fluorine atom on a biphenyl core.

Due to the conjugation between the nitro group and the biaryl system, this compound exhibits heightened sensitivity to UV light and moisture compared to simple benzoates. This guide outlines a self-validating storage and handling system designed to maintain purity >98% over extended periods.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Value / Characteristic | Operational Implication |

| Physical State | Solid (Crystalline Powder) | High potential for static charge accumulation during weighing. |

| Color | Off-white to pale yellow | Indicator: Deepening yellow/brown indicates photo-oxidation or nitro-reduction. |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Requires organic co-solvents (DMSO, DMF) for biological assays. |

| Solubility (Organic) | High (DMSO, DCM, Ethyl Acetate) | Compatible with standard normal-phase chromatography. |

| Reactive Moieties | Methyl Ester, Nitro group, Biaryl | Susceptible to hydrolysis (acid/base) and reduction. |

Storage Architecture: A Self-Validating System

To ensure scientific integrity, storage must be treated as an active preservation process rather than passive warehousing. The following protocol utilizes the "Defense in Depth" strategy to mitigate the three primary degradation vectors: Hydrolysis, Photo-degradation, and Oxidation.

The Storage Protocol[4][8][9]

-

Primary Containment (The Inert Barrier):

-

Vessel: Amber borosilicate glass vial with a Teflon-lined screw cap. Rationale: Amber glass filters UV radiation (<400 nm) which can excite the nitro-biaryl chromophore. Teflon prevents plasticizer leaching which can occur with standard polyethylene caps.

-

Atmosphere: Headspace must be purged with Argon or Nitrogen. Rationale: Displaces atmospheric moisture and oxygen, preventing ester hydrolysis and oxidative degradation.

-

-

Thermal Regulation (The Kinetic Brake):

-

Temperature: Store at 2°C to 8°C for short-term (<3 months) or -20°C for long-term (>3 months).

-

Mechanism: Low temperature kinetically inhibits the nucleophilic attack of residual water on the ester carbonyl.

-

-

Desiccation (The Moisture Trap):

-

Secondary containment (e.g., a larger jar or desiccator) containing active silica gel or molecular sieves is mandatory.

-

Visualization: Storage Decision Logic

Figure 1: Decision matrix for determining optimal storage conditions based on usage timelines.

Operational Handling & Solubilization

The biphenyl core renders this molecule highly lipophilic. Improper solubilization is a frequent cause of experimental variability (e.g., precipitation in assay media).

Safety Precautions (HSE)

-

Engineering Controls: Handle only inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended due to DMSO permeability), safety goggles, and lab coat.

-

Static Hazard: Use an anti-static gun or ionizer when weighing the dry powder, as nitro-aromatics can be shock-sensitive in large quantities, though this specific ester is generally stable.

Solubilization Protocol (Standard Stock: 10 mM)

This protocol ensures complete dissolution without inducing transesterification or hydrolysis.

-

Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).

-

Avoid: Alcohols (Methanol/Ethanol) for stock solutions.

-

Reasoning: In the presence of trace acid/base, alcohols can cause transesterification (converting the methyl ester to an ethyl ester), altering the compound's identity [1].

-

-

Weighing: Weigh approximately 3.0 mg (assuming MW ≈ 275.2 g/mol ) into a tared amber vial.

-

Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds.

-

Check: Solution should be clear. If particles persist, sonicate for 1 minute at ambient temperature. Do not heat above 40°C.

-

-

Aliquoting: Aliquot into single-use volumes to avoid freeze-thaw cycles. Moisture condensation during thawing is the #1 cause of ester hydrolysis.

Visualization: Degradation Pathways

Figure 2: Primary degradation pathways. Note that transesterification is a user-induced error caused by improper solvent selection.

Quality Assurance & Degradation Analysis

To validate the integrity of the compound before critical experiments, perform the following checks. This establishes the "Trustworthiness" of your reagent.

Visual Indicators

-

Pass: White to off-white crystalline powder.

-

Fail: Sticky/clumped texture (hygroscopy/hydrolysis) or deep brown color (nitro reduction/oxidation).

Analytical Verification (HPLC-UV)

If the compound has been stored for >6 months, verify purity using the following generic method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes (High organic start required due to biphenyl lipophilicity).

-

Detection: 254 nm (Aromatic core) and 280 nm.

-

Acceptance Criteria: Single peak >98% area. The appearance of a peak at a lower Retention Time (RT) usually indicates the hydrolyzed carboxylic acid (more polar).

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 4-fluoro-3-nitrobenzoate (Structural Analog). Retrieved from

-

Sigma-Aldrich. (2024). Handling and Storage of Air-Sensitive Reagents. Merck KGaA.

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.

Methodological & Application

Reaction conditions for Suzuki coupling with 3-fluoro-5-bromobenzoate

Application Note: Optimized Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Fluoro-5-bromobenzoate Derivatives

Executive Summary

This guide details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 3-fluoro-5-bromobenzoate esters. This substrate represents a critical bifunctional scaffold in medicinal chemistry, particularly for kinase inhibitors and GLP-1 agonists.

The presence of two electron-withdrawing groups (EWGs)—the ester and the fluorine atom—activates the C-Br bond for oxidative addition but simultaneously renders the ester moiety susceptible to hydrolysis and the aromatic ring prone to protodebromination. This note provides two distinct protocols: a Robust Aqueous Method for scalable, stable esters (e.g., tert-butyl), and a Precision Anhydrous Method for hydrolytically sensitive esters (e.g., methyl, ethyl).

Strategic Analysis & Mechanistic Rationale

Electronic Activation & Chemoselectivity

The 3-fluoro-5-bromobenzoate scaffold presents a unique electronic profile. The inductive effects of the meta-fluorine (

-

Advantage: Oxidative addition of Pd(0) into the C-Br bond is rapid, often faster than in electron-neutral aryl bromides.

-

Risk 1 (Hydrolysis): The electron-deficient ring makes the carbonyl carbon of the ester more electrophilic, increasing susceptibility to attack by hydroxide ions (saponification) under aqueous basic conditions.

-

Risk 2 (Side Reactions): Highly electron-deficient arylpalladium species are prone to protodebromination (reduction) if the transmetallation step is slow.

Catalyst Selection Logic

-

Pd(dppf)Cl₂: The large bite angle of the dppf ligand favors reductive elimination and stabilizes the Pd(II) intermediate, making it the "workhorse" catalyst for this substrate class.

-

Buchwald Ligands (SPhos/XPhos): For sterically hindered boronic acids or when conducting reactions at lower temperatures to preserve the ester, dialkylbiaryl phosphine ligands are required to facilitate the difficult transmetallation step.

Decision Matrix: Protocol Selection

Use the following logic flow to select the appropriate experimental condition.

Figure 1: Decision tree for selecting reaction conditions based on ester stability and coupling partner.

Experimental Protocols

Protocol A: Standard Aqueous Conditions (Robust)

Best for: tert-butyl esters, scale-up, and simple aryl boronic acids.

Reagents:

-

Substrate: 3-fluoro-5-bromobenzoate (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)[1]

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the benzoate (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

) three times. -

Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. Concentration should be 0.1 M - 0.2 M relative to the bromide.

-

Catalyst Addition: Quickly remove the septum to add Pd(dppf)Cl₂ (3 mol%) under a positive stream of

, then reseal.-

Note: Adding catalyst last prevents premature activation before the system is inert.

-

-

Reaction: Heat the mixture to 80°C for 2–4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting bromide (usually higher Rf than product).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with water (

) and brine (-

Critical: Do not acidify the aqueous wash, as this may hydrolyze the ester if residual base is present.

-

Protocol B: Anhydrous Precision Conditions (Sensitive)

Best for: Methyl/Ethyl esters, base-sensitive substrates, and heterocyclic boronic acids.

Reagents:

-

Substrate: Methyl 3-fluoro-5-bromobenzoate (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.3 equiv)

-

Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-XPhos G3 (2 mol%)

-

Base: Potassium Phosphate Tribasic (

), finely ground, anhydrous (2.0 equiv) -

Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

-

Pre-complexation (if using separate ligand): In a separate vial, mix Pd(OAc)₂ and SPhos in 1 mL of anhydrous toluene under

for 10 minutes to generate the active catalytic species (yellow to orange color change). -

Main Setup: In a flame-dried Schlenk tube, combine the benzoate (1.0 equiv), boronic acid (1.3 equiv), and anhydrous

(2.0 equiv). -

Inertion: Evacuate and backfill with Argon (

) three times. -

Combine: Add the solvent (Toluene) and the pre-formed catalyst solution via syringe. Total concentration: 0.15 M.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Why Anhydrous?

has low solubility in toluene, creating a "solid-liquid" interfacial reaction that releases base slowly, minimizing ester hydrolysis while sufficiently activating the boronic acid [1].

-

-

Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Rinse with EtOAc.[1][2] Concentrate the filtrate.

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle, highlighting the critical points where the 3-fluoro-5-bromobenzoate substrate requires specific care.

Figure 2: Catalytic cycle emphasizing the oxidative addition facilitated by the electron-withdrawing ester and fluorine.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Ester Hydrolysis (Acid product observed) | Base too strong or water content too high. | Switch to Protocol B (Anhydrous |

| Starting Material Remaining | Catalyst deactivation or poor oxidative addition. | Switch to XPhos or SPhos ligands.[1] Ensure strict |

| Protodebromination (Ar-H formed) | Transmetallation is slower than hydride abstraction. | Increase Boronic Acid equivalents (1.5 equiv). Increase concentration (0.5 M). |

| Homocoupling of Boronic Acid | Presence of Oxygen.[3] | Degas solvents more rigorously (sparge with Ar for 15 mins). |

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4][5] Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methyl 3-fluoro-5-(4-nitrophenyl)benzoate as a pharmaceutical intermediate

Technical Application Note: Synthesis & Functionalization of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate

Abstract

This application note details the optimized synthesis and downstream functionalization of This compound , a critical biaryl scaffold in medicinal chemistry. This intermediate combines a metabolic "blocker" (fluorine), a lipophilic anchor (biaryl core), and two orthogonal reactive handles (nitro and ester groups). It serves as a versatile precursor for histone deacetylase (HDAC) inhibitors, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a robust, scalable protocol for Suzuki-Miyaura cross-coupling and chemoselective nitro reduction, ensuring high purity and reproducibility.

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the biaryl motif is ubiquitous, serving as the core pharmacophore in over 15% of FDA-approved drugs. The specific substitution pattern of this compound offers three distinct advantages:

-

The Fluorine Effect: The C-3 fluorine atom exerts a strong electron-withdrawing effect, modulating the pKa of neighboring protons and increasing metabolic stability by blocking oxidative metabolism (P450 oxidation) at the typically labile meta-position.

-

Orthogonal Reactivity: The molecule possesses a "masked" aniline (nitro group) and an electrophilic carbonyl (methyl ester). This allows for sequential functionalization—reducing the nitro group to an amine for amide coupling while preserving the ester for later hydrolysis or nucleophilic attack.

-

Convergent Synthesis: Utilizing a Suzuki-Miyaura coupling strategy allows researchers to synthesize complex libraries by varying the boronic acid partner, making this protocol highly adaptable.

Synthetic Workflow & Mechanism

The synthesis relies on a Palladium-catalyzed cross-coupling followed by a chemoselective reduction. The choice of catalyst and reducing agent is critical to prevent side reactions such as dehalogenation or ester hydrolysis.

Figure 1: Synthetic Pathway and Logic Flow

Caption: Logical flow from starting materials to the functionalized aniline scaffold. Blue nodes represent stable inputs; green represents the target intermediate; black represents the downstream building block.

Protocol 1: Suzuki-Miyaura Cross-Coupling[1]

Objective: Synthesize this compound via coupling of methyl 3-bromo-5-fluorobenzoate and 4-nitrophenylboronic acid.

Rationale: We utilize Pd(dppf)Cl₂·DCM as the catalyst. Unlike Pd(PPh₃)₄, the bidentate dppf ligand creates a wide bite angle, enhancing the rate of reductive elimination and improving stability against oxidation.

Materials & Stoichiometry

| Component | Role | Equiv. | Notes |

| Methyl 3-bromo-5-fluorobenzoate | Electrophile | 1.0 | Limiting reagent |

| 4-Nitrophenylboronic acid | Nucleophile | 1.2 | Slight excess ensures conversion |

| Pd(dppf)Cl₂·DCM | Catalyst | 0.03 | 3 mol% loading is sufficient |

| K₂CO₃ (2M aq.) | Base | 3.0 | Activates the boronic acid |

| 1,4-Dioxane | Solvent | N/A | High boiling point, miscible with water |

Step-by-Step Procedure

-

Degassing (Critical): In a reaction vial, combine 1,4-dioxane and 2M K₂CO₃. Sparge with Argon or Nitrogen gas for 15 minutes. Why: Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species, killing the catalytic cycle.

-

Reagent Addition: Add the aryl bromide (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (0.03 eq) to the degassed solvent mixture.

-

Reaction: Seal the vessel and heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product usually appears as a UV-active spot with lower Rf than the bromide.

-

Workup:

-

Purification: Flash column chromatography (Silica gel).

-

Gradient: 0% → 20% EtOAc in Hexanes.

-

Yield Expectation: 85–92%.

-

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without hydrolyzing the methyl ester or defluorinating the aromatic ring.

Rationale: Standard hydrogenation (H₂/Pd-C) poses a risk of hydrogenolysis (removing the fluorine). We employ Iron powder with Ammonium Chloride (Fe/NH₄Cl) .[4] This single-electron transfer (SET) method is mild, pH-neutral, and highly chemoselective for nitro groups in the presence of esters and halides.

Materials

| Component | Role | Equiv. | Notes |

| Nitro-Biaryl Intermediate | Substrate | 1.0 | From Protocol 1 |

| Iron Powder (Fe) | Reductant | 5.0 | Must be fine powder (<325 mesh) |

| Ammonium Chloride (NH₄Cl) | Electrolyte | 5.0 | Provides proton source |

| Ethanol / Water (4:1) | Solvent | N/A | Protic solvent required for e- transfer |

Step-by-Step Procedure

-

Preparation: Dissolve the intermediate in Ethanol/Water (4:1 ratio).

-

Activation: Add NH₄Cl and Iron powder.

-

Reaction: Heat to reflux (80°C) with vigorous stirring.

-

Note: Vigorous stirring is essential to keep the heavy iron powder suspended.

-

-

Monitoring: Reaction is typically complete in 1–2 hours. The yellow nitro compound will fade to a colorless or pale fluorescent amine.

-

Workup (Filtration):

-

Hot Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Caution: Do not let the iron residue dry out completely on the filter paper in air, as it can be pyrophoric. Keep it wet.

-

-

Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water to remove salts, dry, and concentrate.

-

Yield Expectation: 90–95%.

-

Analytical Characterization & QC

To validate the identity of This compound , ensure the following spectral signatures are present:

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

Methyl Ester: Singlet at ~3.9 ppm (3H).

-

Biaryl Core: Look for the characteristic splitting of the 3-fluoro-5-substituted ring (triplet of triplets or doublets depending on coupling) and the AA'BB' system of the para-nitrophenyl ring (two doublets around 8.3 ppm and 7.9 ppm).

-

-

¹⁹F NMR:

-

Single peak around -110 to -115 ppm (typical for meta-fluoro esters).

-

-

HRMS (ESI+):

-

Observe [M+H]⁺ or [M+Na]⁺ peak matching the calculated mass.

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Suzuki) | Oxygen poisoning of catalyst | Ensure rigorous degassing (sparging) before adding catalyst. |

| Homocoupling | Boronic acid oxidation | Add the base after degassing; ensure boronic acid is fresh. |

| Ester Hydrolysis | Base too strong / Temp too high | Switch from K₂CO₃ to K₃PO₄ or reduce water ratio in solvent. |

| Incomplete Reduction | Iron surface passivation | Add a drop of dilute HCl to activate Iron; ensure vigorous stirring. |

References

-

Suzuki-Miyaura Coupling Mechanism & Applications: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Fluorine in Medicinal Chemistry (Bioisosterism): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Chemoselective Nitro Reduction (Fe/NH4Cl): Ramadas, K., & Srinivasan, N. (1992).[1] Ammonium chloride-catalyzed reduction of nitroarenes by iron.[4] Synthetic Communications, 22(22), 3189-3195.[1] [Link]

-

General Protocol for Biaryl Synthesis: Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Application Note: Strategic Utilization of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate in Drug Discovery

Executive Summary

Methyl 3-fluoro-5-(4-nitrophenyl)benzoate (CAS 1352318-67-2) is a high-value biaryl scaffold employed in the synthesis of targeted therapeutics, particularly Type II kinase inhibitors and nonsense mutation readthrough agents. Its structural utility lies in the orthogonal reactivity of its three functional handles: a methyl ester (C-1), a fluorine atom (C-3), and a 4-nitrophenyl moiety (C-5).[1]

This application note provides a comprehensive guide for medicinal chemists on leveraging this scaffold to accelerate Structure-Activity Relationship (SAR) exploration.[1] We detail protocols for chemoselective reduction and hydrolysis, outline its role in generating biaryl urea libraries, and provide mechanistic insights into the "Fluorine Effect" on metabolic stability.

Structural Analysis & Pharmacophore Utility[1]

The molecule functions as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target.

Physicochemical Profile